molecular formula C14H18Cl2N2O B13951991 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline CAS No. 52963-61-8

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline

Cat. No.: B13951991
CAS No.: 52963-61-8
M. Wt: 301.2 g/mol
InChI Key: YLZHJRVLNUGVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro groups, an ethoxybenzyl moiety, and an imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline typically involves the reaction of 3,4-dichlorobenzyl chloride with ethoxyamine to form the intermediate 3,4-dichloro-alpha-ethoxybenzylamine. This intermediate is then reacted with 2,2-dimethyl-1,3-diaminopropane under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted imidazolines with various functional groups.

Scientific Research Applications

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine
  • 3,4,5,6-Tetrahydro-2-(3,4-dichloro-alpha-ethoxybenzyl)-5-methylpyrimidine

Uniqueness

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline stands out due to its unique combination of dichloro groups, ethoxybenzyl moiety, and imidazoline ring. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications.

Properties

CAS No.

52963-61-8

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)-ethoxymethyl]-5,5-dimethyl-1,4-dihydroimidazole

InChI

InChI=1S/C14H18Cl2N2O/c1-4-19-12(13-17-8-14(2,3)18-13)9-5-6-10(15)11(16)7-9/h5-7,12H,4,8H2,1-3H3,(H,17,18)

InChI Key

YLZHJRVLNUGVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=C(C=C1)Cl)Cl)C2=NCC(N2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.